4-Methoxy-2-methyl-1-(propan-2-yl)benzene

Overview

Description

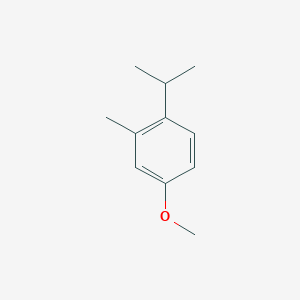

“4-Methoxy-2-methyl-1-(propan-2-yl)benzene” is also known as "2-Isopropyl-5-methylanisole" . It is an organic compound with a molecular formula of C11H16O .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group (OCH3), a methyl group (CH3), and an isopropyl group (CH(CH3)2) . The molecular weight of this compound is 164.2441 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzene derivatives are known to undergo a variety of reactions. These include electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and reactions at the benzylic position .Physical And Chemical Properties Analysis

The compound “this compound” has a density of 0.94g/mL at 25°C (lit.), a melting point of 214-216 °C (lit.), and a boiling point of 214-216°C (lit.) . Its refractive index is n20/D 1.5063 (lit.) .Mechanism of Action

Target of Action

The primary targets of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene are currently unknown. This compound, also known as 2-Isopropyl-5-methylanisole

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Methoxy-2-methyl-1-(propan-2-yl)benzene in lab experiments is its availability. The compound can be easily synthesized or extracted from essential oils, making it readily accessible for research purposes. Another advantage is its low toxicity, making it safe for use in animal studies. However, one limitation of using this compound in lab experiments is its volatility, which can make it difficult to control the dosage and exposure of the compound.

Future Directions

There are numerous potential future directions for the research on 4-Methoxy-2-methyl-1-(propan-2-yl)benzene. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of this compound in treating various types of cancer. Another potential direction is its use in the treatment of inflammatory diseases such as arthritis and colitis. Additionally, the compound's antioxidant properties make it a promising candidate for the development of anti-aging therapies.

Scientific Research Applications

P-cymene has been the subject of numerous scientific studies due to its potential therapeutic properties. The compound has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties. It has also been shown to have potential as an anticancer agent. In one study, 4-Methoxy-2-methyl-1-(propan-2-yl)benzene was found to induce apoptosis in human leukemia cells, suggesting its potential as a chemotherapeutic agent.

Biochemical Analysis

Biochemical Properties

It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene with enzymes, proteins, and other biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined . It is speculated that it might interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied yet

properties

IUPAC Name |

4-methoxy-2-methyl-1-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8(2)11-6-5-10(12-4)7-9(11)3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKUFKDKLVOPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281444 | |

| Record name | 4-methoxy-2-methyl-1-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5436-42-0 | |

| Record name | NSC21721 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-2-methyl-1-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dimethylphenyl)sulfamoyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B1656736.png)

![[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B1656743.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(2-ethoxyphenyl)imino-4-oxo-3-(oxolan-2-ylmethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1656752.png)

![[2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-[(4-phenoxybenzoyl)amino]acetate](/img/structure/B1656754.png)